![molecular formula C24H23IN2O B296784 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B296784.png)
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzamide derivative and is also known as ML297. It was first synthesized in 2010 by the Scripps Research Institute.
Mécanisme D'action
ML297 acts as a selective inhibitor of the TASK-3 potassium channel. This channel is involved in the regulation of neuronal excitability, and its inhibition by ML297 leads to a decrease in neuronal excitability. This mechanism of action makes ML297 a potential therapeutic agent for the treatment of epilepsy, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that ML297 has a significant effect on the activity of the TASK-3 potassium channel. Its inhibition leads to a decrease in neuronal excitability, which can have a range of biochemical and physiological effects. ML297 has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ML297 in lab experiments include its selectivity for the TASK-3 potassium channel and its potential therapeutic applications. However, there are also limitations to its use. ML297 is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its selectivity for the TASK-3 potassium channel may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on ML297. One potential area of research is the development of more selective inhibitors of the TASK-3 potassium channel. Another area of research is the investigation of the long-term effects of ML297 and its potential therapeutic applications in the treatment of epilepsy, anxiety, and depression. Additionally, research can be conducted to explore the use of ML297 in combination with other drugs for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of ML297 involves a multi-step process that begins with the reaction of 4-iodo-2-methylbenzaldehyde with 3,4-dihydroisoquinoline in the presence of a base. The resulting product is then reacted with N-bromosuccinimide to form the corresponding bromo derivative. This intermediate is then reacted with 4-aminobenzamide to yield the final product, ML297.
Applications De Recherche Scientifique
ML297 has been studied extensively for its potential therapeutic applications. It is a selective inhibitor of the TASK-3 potassium channel, which is involved in the regulation of neuronal excitability. ML297 has been shown to have potential therapeutic applications in the treatment of epilepsy, anxiety, and depression.
Propriétés
Formule moléculaire |
C24H23IN2O |
---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(4-iodo-2-methylphenyl)benzamide |
InChI |
InChI=1S/C24H23IN2O/c1-17-14-22(25)10-11-23(17)26-24(28)20-8-6-18(7-9-20)15-27-13-12-19-4-2-3-5-21(19)16-27/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) |
Clé InChI |
WIOFTFFTYUOOMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.